molecular formula C24H25N3O5 B2386333 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896075-73-3

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2386333
CAS No.: 896075-73-3
M. Wt: 435.48
InChI Key: CHRKBUZXWDDVIR-UHFFFAOYSA-N
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Description

The compound “10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a pyrimido[4,5-b]quinoline core, which is a bicyclic system consisting of a pyrimidine ring fused with a quinoline. The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy (-OCH3) groups .

Scientific Research Applications

Structural and Chemical Properties

  • Geometrical Change in Flavoenzyme Models : A study by Kawai et al. (1996) explored a derivative of pyrimido[4,5-b]quinoline and its formation of a crystalline inclusion complex. It showed significant changes in the lengths of conjugated bonds involved in redox reactions due to hydrogen bonding at the pyrimidine ring, highlighting its potential in studying redox processes in flavoenzymes (Kawai, Kunitomo, & Ohno, 1996).

  • Synthetic Approaches : Damavandi and Sandaroos (2012) synthesized Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, demonstrating the compound's utility in organic synthesis. This adds to the understanding of its chemical behavior and potential applications in medicinal chemistry (Damavandi & Sandaroos, 2012).

Biological and Pharmaceutical Research

  • Antiviral Activity : A study by Paulpandi et al. (2013) investigated a pyrimido quinolin derivative for its antiviral activity against influenza virus. This research indicated the potential of these compounds in developing antiviral therapies, especially against influenza (Paulpandi et al., 2013).

  • Cytotoxic Activity in Cancer Research : Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines, a class related to pyrimido[4,5-b]quinoline, and found potent cytotoxic activities against various cancer cell lines. This underscores the potential of such compounds in cancer treatment (Deady et al., 2003).

Material Science and Engineering

  • Sensitivity to Acids and Hole Transport Performance : Quinn et al. (2015) utilized Pyrimido[4,5-g]quinazoline-4,9-dione in the development of π-conjugated polymer semiconductors. They found high sensitivity to acids and good hole transport performance in organic thin-film transistors, suggesting applications in bio- and chemo-sensors (Quinn et al., 2015).

  • Corrosion Inhibition : Verma et al. (2016) studied 5-Arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments. They found these compounds to be highly effective, highlighting their application in material protection and engineering (Verma et al., 2016).

Properties

IUPAC Name

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-6-11-27-22(14-12-17(30-3)21(32-5)18(13-14)31-4)25-23-19(24(27)29)20(28)15-9-7-8-10-16(15)26(23)2/h7-10,12-13H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKBUZXWDDVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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